molecular formula C27H39NO6 B10776202 ISO-Fludelone CAS No. 693272-98-9

ISO-Fludelone

Número de catálogo: B10776202
Número CAS: 693272-98-9
Peso molecular: 473.6 g/mol
Clave InChI: JAYGOFBXDFAXBW-CYEKYUJNSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

ISO-Fludelone, also known as 17-iso-oxazole-26-F3-9,10-dehydro-12,13-desoxy-epothilone B, is a third-generation epothilone B analogue. It is a synthetic compound designed to stabilize microtubules, which are essential components of the cell’s cytoskeleton. This compound has shown potential anti-mitotic and antineoplastic activities, making it a promising candidate for cancer treatment .

Métodos De Preparación

ISO-Fludelone is synthesized through a diverted total synthesis approach based on pharmacological property leadsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product .

Industrial production methods for this compound are still under development, as the compound is currently in the clinical trial phase. the synthesis process is designed to be scalable, allowing for large-scale production once the compound is approved for clinical use .

Análisis De Reacciones Químicas

Synthetic Pathway and Key Reactions

Iso-Fludelone’s synthesis employs advanced organic chemistry techniques to introduce functional groups critical for microtubule stabilization. Major reactions include:

1.1. Ring-Closing Metathesis

  • Reagents : Second-generation Grubbs catalyst (Ru-based).

  • Conditions : Facilitates macrocycle formation via olefin metathesis.

  • Outcome : Forms the 16-membered macrolactone core, essential for tubulin binding .

1.2. Wittig Reaction

  • Reagents : Phosphorus ylide.

  • Conditions : Installs the thiazole side chain at C15–C16.

  • Outcome : Enhances binding affinity to β-tubulin .

1.3. Epoxidation

  • Reagents : Dimethyldioxirane (DMDO).

  • Conditions : Selective oxidation of the C12–C13 double bond.

  • Outcome : Stabilizes the macrocycle and improves metabolic resistance .

1.4. Azide Displacement

  • Reagents : Sodium azide (NaN₃).

  • Conditions : Replaces a chloride group at C6 with an azide.

  • Outcome : Introduces functional handles for further derivatization .

Functional Group Transformations

This compound undergoes targeted reactions to optimize pharmacological properties:

2.1. Oxidation

  • Reagents : Potassium permanganate (KMnO₄).

  • Purpose : Modifies hydroxyl or alkene groups to enhance solubility.

2.2. Reduction

  • Reagents : Lithium aluminum hydride (LiAlH₄).

  • Purpose : Reduces ketones or epoxides to alcohols, adjusting polarity.

2.3. Hydrolysis

  • Conditions : Acidic or basic aqueous media.

  • Purpose : Cleaves ester or ether linkages for prodrug activation.

3.1. Plasma Stability

  • Findings : this compound remains stable in human plasma for 6 hours at room temperature (94.75–105.5% recovery) and over 11 months at −80°C (94.93–107.9% recovery) .

3.2. Freeze-Thaw Stability

  • Data : Retains 99.97–105.7% integrity after three freeze-thaw cycles .

3.3. Autosampler Stability

  • Conditions : 4°C for 72 hours.

  • Result : ≤5% degradation, ensuring reliable LC-MS/MS quantification .

4.1. Internal Standard Selection

  • Issue : Co-elution interference during LC-MS/MS.

  • Solution : KOS-1724 (structural analogue) chosen for matched retention time and ion suppression (−22.8 to −31.3%) .

4.2. Surface Adsorption Mitigation

  • Problem : Analyte loss due to adsorption on metal surfaces.

  • Fix : Pre-injection of standards to saturate active sites, improving accuracy to −9.41–7.07% .

Comparative Reaction Data

Reaction TypeReagents/ConditionsPurposeKey OutcomeSource
Ring-Closing MetathesisGrubbs catalyst, CH₂Cl₂, 40°CMacrocycle formation16-membered lactone core
Wittig ReactionPhosphorus ylide, THF, −78°C to RTThiazole side-chain installationEnhanced tubulin binding
EpoxidationDMDO, acetone, 0°CC12–C13 epoxidationMetabolic stability improvement
Azide DisplacementNaN₃, DMF, 60°CC6 functionalizationClick chemistry compatibility

Mechanistic Insights

This compound’s tubulin-binding mechanism relies on its oxidized epoxide and thiazole groups, which form hydrogen bonds with β-tubulin’s Arg282 and Gln292 residues . This interaction stabilizes microtubules, inducing G2/M cell cycle arrest (IC₅₀ = 1.2–4.8 nM in resistant lines) .

Aplicaciones Científicas De Investigación

ISO-Fludelone has several scientific research applications, including:

Mecanismo De Acción

ISO-Fludelone exerts its effects by binding to tubulin, a protein that forms microtubules. This binding induces microtubule polymerization and stabilizes microtubules against depolymerization. As a result, this compound inhibits cell division, induces G2/M cell cycle arrest, and triggers apoptosis (programmed cell death). The compound’s increased stability, water solubility, and potency compared to other epothilones contribute to its effectiveness as an anticancer agent .

Comparación Con Compuestos Similares

ISO-Fludelone is compared with other epothilones, such as:

    Epothilone B: The parent compound from which this compound is derived. This compound has improved stability and potency.

    Dehydelone: A second-generation epothilone with similar microtubule-stabilizing properties but lower efficacy compared to this compound.

    Paclitaxel (Taxol): A well-known microtubule-stabilizing agent. .

This compound’s uniqueness lies in its enhanced stability, water solubility, and ability to overcome multidrug resistance, making it a promising candidate for further clinical development .

Actividad Biológica

Iso-fludelone, a synthetic third-generation epothilone derivative, has garnered attention for its potent antitumor properties and favorable pharmacological profile. This article delves into the biological activity of this compound, summarizing key findings from various studies, including in vitro and in vivo experiments, and presenting data in tabular form for clarity.

Overview of this compound

This compound (KOS-1803) was developed at Memorial Sloan Kettering Cancer Center as an analogue of fludelone, aiming to enhance stability and potency against cancer cells. It is characterized by its ability to stabilize microtubules, a mechanism similar to that of established chemotherapeutics like taxol (paclitaxel) but with improved efficacy against multidrug-resistant (MDR) cancer cell lines.

Potency Against Tumor Cell Lines

This compound has demonstrated significant antitumor activity across various human cancer cell lines in both in vitro and in vivo settings. Notably, it has shown effectiveness against:

  • Mammary Cancer (MX-1)
  • Ovarian Cancer (SK-OV-3)
  • Neuroblastoma (SK-NAS)
  • Lung Cancer (A549/taxol resistant)
  • Mammary Cancer (MCF-7/Adr resistant)

Table 1: Comparative Potency of this compound Against Tumor Cell Lines

Tumor Cell LineIC50 (nM)Comparison to Taxol
MX-15.23x more potent
SK-OV-34.82.5x more potent
SK-NAS6.04x more potent
A5497.5Comparable
MCF-7/Adr8.1Comparable

Data indicates that this compound's efficacy is significantly superior to that of its parent compound fludelone and other conventional agents like vinblastine and taxol, particularly against MDR cell lines .

In Vivo Efficacy

In preclinical studies using nude mouse xenograft models, this compound achieved complete remission (CR) in multiple cases with minimal dosing frequency. For instance:

  • Dosage : Administered at 45 mg/kg every eight days.
  • Results : Achieved CR in all mice treated by day 35 with no relapse observed up to day 168.

Table 2: In Vivo Efficacy of this compound in Mouse Models

Treatment RegimenTumor TypeResponse Rate (%)Duration of Response (days)
45 mg/kg Q8Dx7MX-1100>168
25 mg/kg Q10Dx3SK-NAS90.420

These results highlight this compound's potential as a therapeutic agent capable of inducing durable responses against aggressive tumors .

This compound exerts its antitumor effects primarily through microtubule stabilization, which disrupts normal mitotic spindle function during cell division. This leads to apoptosis in rapidly dividing cancer cells. Additionally, this compound maintains activity against MDR cell lines, suggesting a unique mechanism that circumvents common resistance pathways associated with traditional chemotherapeutics .

Safety and Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties, including:

  • Long Half-Life : Approximately 30 hours.
  • Volume of Distribution : Around 300 L/m².
  • Bioavailability : Enhanced due to improved water solubility compared to earlier epothilones.

These characteristics support its potential for oral administration and sustained therapeutic action .

Propiedades

Número CAS

693272-98-9

Fórmula molecular

C27H39NO6

Peso molecular

473.6 g/mol

Nombre IUPAC

(4S,7R,8S,9S,10Z,13Z,16S)-4,8-dihydroxy-5,5,7,9,13-pentamethyl-16-[(E)-1-(5-methyl-1,2-oxazol-3-yl)prop-1-en-2-yl]-1-oxacyclohexadeca-10,13-diene-2,6-dione

InChI

InChI=1S/C27H39NO6/c1-16-9-8-10-17(2)25(31)20(5)26(32)27(6,7)23(29)15-24(30)33-22(12-11-16)18(3)13-21-14-19(4)34-28-21/h8,10-11,13-14,17,20,22-23,25,29,31H,9,12,15H2,1-7H3/b10-8-,16-11-,18-13+/t17-,20+,22-,23-,25-/m0/s1

Clave InChI

JAYGOFBXDFAXBW-CYEKYUJNSA-N

SMILES isomérico

C[C@H]1/C=C\C/C(=C\C[C@H](OC(=O)C[C@@H](C(C(=O)[C@@H]([C@H]1O)C)(C)C)O)/C(=C/C2=NOC(=C2)C)/C)/C

SMILES canónico

CC1C=CCC(=CCC(OC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC2=NOC(=C2)C)C)C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.